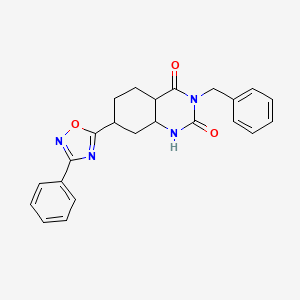![molecular formula C19H13FN2O5 B2499220 Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate CAS No. 877657-57-3](/img/no-structure.png)
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzofuro[3,2-d]pyrimidin-1-yl family of compounds, which have been shown to have a range of biological activities. In
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate :
Anticancer Research
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate has shown potential as an anticancer agent. Its unique structure allows it to interact with specific cellular targets, inhibiting the proliferation of cancer cells. Research has focused on its ability to induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new chemotherapy drugs .
Antiviral Applications
This compound has been investigated for its antiviral properties. Studies have demonstrated its effectiveness against a range of viruses by inhibiting viral replication. The presence of the fluorophenyl group enhances its ability to penetrate viral membranes, making it a potent antiviral agent .
Anti-inflammatory Agents
Research has explored the anti-inflammatory potential of Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate. It has been found to reduce inflammation by modulating the activity of inflammatory mediators. This makes it a valuable compound for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Oxidative stress is linked to various diseases, including neurodegenerative disorders and cardiovascular diseases. By neutralizing free radicals, this compound helps in preventing cellular damage and maintaining cellular health .
Antimicrobial Research
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate has been studied for its antimicrobial properties. It has shown effectiveness against a broad spectrum of bacteria and fungi. This makes it a potential candidate for developing new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.
Pharmacokinetic Studies
Pharmacokinetic studies of Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for determining the compound’s suitability as a drug candidate and optimizing its therapeutic efficacy.
[Source 1] [Source 2] [Source 3] [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1It is known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that similar compounds interact with their targets, resulting in changes that contribute to their biological activity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have been found to have significant biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate involves the condensation of 4-fluorobenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-5-carboxylic acid, followed by esterification with methyl acetoacetate.", "Starting Materials": [ "4-fluorobenzaldehyde", "2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-5-carboxylic acid", "methyl acetoacetate", "sodium methoxide", "acetic anhydride", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-5-carboxylic acid in ethanol using sodium methoxide as a catalyst to form 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetic acid.", "Step 2: Esterification of 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetic acid with methyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid to form Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate.", "Step 3: Purification of the product by recrystallization from ethanol and water." ] } | |
Número CAS |
877657-57-3 |
Nombre del producto |
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |
Fórmula molecular |
C19H13FN2O5 |
Peso molecular |
368.32 |
Nombre IUPAC |
methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C19H13FN2O5/c1-26-15(23)10-21-16-13-4-2-3-5-14(13)27-17(16)18(24)22(19(21)25)12-8-6-11(20)7-9-12/h2-9H,10H2,1H3 |
Clave InChI |
CKPQYBVRIAVHEW-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499139.png)
![N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2499140.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2499143.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2499145.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)

![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)
![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)
![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2499154.png)
![N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499155.png)

